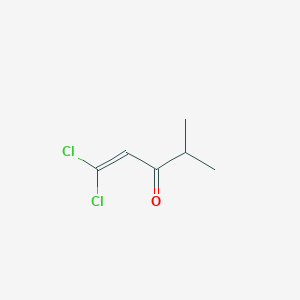
1,1-Dichloro-4-methyl-pent-1-en-3-one
Cat. No. B8519833
M. Wt: 167.03 g/mol
InChI Key: CEMJOSNHIFEVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04081488
Procedure details


A mixture of 33.4 gm (0.18 mole) of 1,1-dichloro-4-methyl-1-penten-3-one, 40.9 gm (0.20 mole) of aluminum isopropoxide, and 200 ml of isopropanol was heated at reflux for 2 hours. The by-product, acetone, was distilled periodically from the reaction mixture by alternating between reflux and distillation. When the vapor temperature of the distillate reached 82°, the heating was stopped. To the reaction mixture was then added a cold solution of 70 ml of concentrated hydrochloric acid in 350 ml of water. The aqueous mixture was extracted several times with carbon tetrachloride. The combined extracts were dried over magnesium sulfate and filtered. The carbon tetrachloride was evaporated, and the residue was distilled to give 24.9 gm (82% yield) of 1,1-dichloro-3-hydroxy-4-methyl-1-pentene; b.p., 72°/5mm.

Name
aluminum isopropoxide
Quantity
40.9 g
Type
reactant
Reaction Step One


Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:9])=[CH:3][C:4](=[O:8])[CH:5]([CH3:7])[CH3:6].CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-]>C(O)(C)C>[Cl:1][C:2]([Cl:9])=[CH:3][CH:4]([OH:8])[CH:5]([CH3:7])[CH3:6] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CC(C(C)C)=O)Cl
|
|
Name
|
aluminum isopropoxide
|
|
Quantity
|
40.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The by-product, acetone, was distilled periodically from the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
between reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 82°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was then added a cold solution of 70 ml of concentrated hydrochloric acid in 350 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted several times with carbon tetrachloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The carbon tetrachloride was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=CC(C(C)C)O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.9 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
